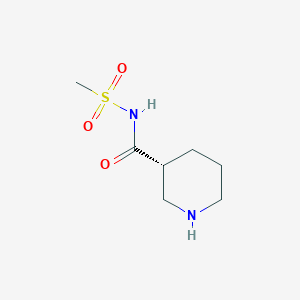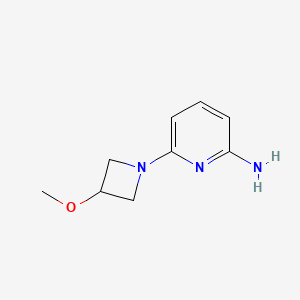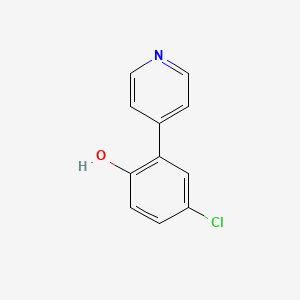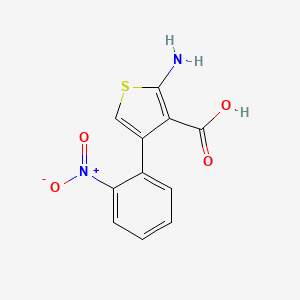
4-Chloro-5-isobutylthiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-isobutylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position, an isobutyl group at the 5-position, and a carbohydrazide functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isobutylthiophene-2-carbohydrazide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of substituents: The chloro and isobutyl groups can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the isobutyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst.
Formation of the carbohydrazide group: The carbohydrazide group can be introduced by reacting the corresponding ester or acid chloride with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-isobutylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbohydrazide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Chloro-5-isobutylthiophene-2-carbohydrazide has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-5-isobutylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylthiophene-2-carbohydrazide: Similar structure but with a methyl group instead of an isobutyl group.
4-Chloro-5-ethylthiophene-2-carbohydrazide: Similar structure but with an ethyl group instead of an isobutyl group.
4-Chloro-5-propylthiophene-2-carbohydrazide: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
4-Chloro-5-isobutylthiophene-2-carbohydrazide is unique due to the presence of the isobutyl group, which may confer different steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
1399659-56-3 |
|---|---|
Molecular Formula |
C9H13ClN2OS |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
4-chloro-5-(2-methylpropyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C9H13ClN2OS/c1-5(2)3-7-6(10)4-8(14-7)9(13)12-11/h4-5H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
JTIZBKWNTQCNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)







![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

